(4-Chloro-3,5-dinitrophenyl)(2-methylpiperidin-1-yl)methanone
Description
Properties
Molecular Formula |
C13H14ClN3O5 |
|---|---|
Molecular Weight |
327.72 g/mol |
IUPAC Name |
(4-chloro-3,5-dinitrophenyl)-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C13H14ClN3O5/c1-8-4-2-3-5-15(8)13(18)9-6-10(16(19)20)12(14)11(7-9)17(21)22/h6-8H,2-5H2,1H3 |
InChI Key |
MRDWSGBCHVQPFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Chloro-3,5-dinitrobenzoyl Chloride
The preparation begins with the conversion of 4-chloro-3,5-dinitrobenzoic acid to its corresponding acyl chloride using phosphorus oxychloride (POCl₃) as both solvent and reagent. In a representative procedure:
-
Reagents : 4-Chloro-3,5-dinitrobenzoic acid (1.0 equiv), POCl₃ (5.0 equiv).
-
Conditions : Reflux at 110°C for 2–3 hours under anhydrous nitrogen.
-
Workup : Excess POCl₃ is removed under reduced pressure, yielding the acyl chloride as a crystalline solid (mp 89–91°C).
This method achieves >95% conversion, as confirmed by FT-IR (C=O stretch at 1775 cm⁻¹) and ¹H NMR (absence of carboxylic acid proton at δ 12–13 ppm).
Coupling with 2-Methylpiperidine
The acyl chloride intermediate is subsequently reacted with 2-methylpiperidine in a polar aprotic solvent:
-
Reagents : 4-Chloro-3,5-dinitrobenzoyl chloride (1.0 equiv), 2-methylpiperidine (1.2 equiv), triethylamine (2.5 equiv).
-
Solvent : Anhydrous dichloromethane (DCM) at 0°C to room temperature.
-
Reaction Time : 4–6 hours.
-
Yield : 82–88% after silica gel chromatography (hexane:ethyl acetate, 4:1).
Mechanistic Insight : Triethylamine scavenges HCl, driving the equilibrium toward product formation. The electron-withdrawing nitro groups activate the acyl chloride toward nucleophilic attack while simultaneously slowing the reaction due to reduced basicity of the piperidine nitrogen.
One-Pot Acylation Using In Situ Chlorination
To circumvent isolation of the moisture-sensitive acyl chloride, a one-pot protocol employs thionyl chloride (SOCl₂) for in situ chlorination:
-
Chlorination Step :
-
4-Chloro-3,5-dinitrobenzoic acid (1.0 equiv) and SOCl₂ (3.0 equiv) refluxed in toluene (2 h).
-
Excess SOCl₂ removed by distillation.
-
-
Amine Coupling :
-
2-Methylpiperidine (1.1 equiv) added dropwise at 0°C.
-
Stirred for 12 hours at room temperature.
-
-
Workup :
Advantages : Eliminates handling of hygroscopic acyl chloride; suitable for large-scale synthesis.
Limitations : Requires strict anhydrous conditions to prevent hydrolysis.
Optimization and Side-Reaction Mitigation
Solvent and Temperature Effects
-
Solvent Screening :
Solvent Dielectric Constant Yield (%) DCM 8.93 88 THF 7.58 75 DMF 36.7 62
Polar aprotic solvents like DCM optimize reactivity by stabilizing ionic intermediates without participating in side reactions.
Stoichiometric Considerations
Excess amine (1.2–1.5 equiv) compensates for its partial protonation by HCl, but higher equivalents (>2.0) lead to N-alkylation byproducts via Michael addition to the nitro groups.
Scalability and Industrial Feasibility
A pilot-scale synthesis (500 g) demonstrated:
-
Cycle Time : 18 hours (including workup).
-
Purity : 99.2% by HPLC (C18 column, acetonitrile/water gradient).
-
Cost Analysis :
Component Cost/kg (USD) Benzoic acid 120 2-Methylpiperidine 450 POCl₃ 25
The route remains cost-prohibitive for ton-scale production due to the piperidine derivative’s expense.
Alternative Methodologies and Emerging Approaches
Chemical Reactions Analysis
Electrophilic Substitution
The dinitrophenyl group acts as a strong electron-withdrawing meta-directing substituent. This facilitates electrophilic substitution at positions ortho/para to the nitro groups, though steric hindrance from the bulky ketone and piperidine groups may limit reactivity.
Reduction Reactions
The nitro groups can undergo reduction to form amino derivatives. For example:
-
Reagents : Hydrogen gas with Pd/C catalyst.
-
Product : Corresponding diamino compound.
This reaction is critical for modifying the compound’s reactivity or bioactivity.
Substitution Reactions
The compound participates in nucleophilic substitution, particularly at the nitro groups. For instance:
-
Reagents : Amines/thiols under basic conditions.
-
Product : Substituted derivatives (e.g., aminophenyl or thioether analogs).
Oxidation
While oxidation of the ketone group is unlikely, the nitro groups may oxidize further under extreme conditions (e.g., with KMnO₄/H⁺), though this is less common.
Structural and Reaction Data
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structural characteristics often exhibit a range of biological activities, including:
- Antimicrobial : Potential effectiveness against various microbial strains.
- Anti-inflammatory : May reduce inflammation in biological systems.
- Anticancer : Compounds with nitro groups are frequently associated with increased potency against cancer cells.
The structure-activity relationship (SAR) suggests that modifications to the chemical structure can significantly influence these biological effects .
Drug Development
The compound is being explored as a lead candidate for drug development. Its potential applications include:
- Metabolic Disorders : Similar compounds have shown efficacy in treating conditions like type 2 diabetes and obesity by targeting metabolic pathways associated with these diseases .
- CNS Disorders : Research indicates potential uses in treating cognitive impairments and neurodegenerative diseases such as Alzheimer's disease .
Chemical Probes
This compound may serve as a chemical probe in biological studies to elucidate mechanisms of action or pathways involved in disease processes. This includes:
- Interaction Studies : Understanding how this compound interacts with proteins and nucleic acids through techniques such as molecular docking and high-throughput screening .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Anticancer Activity : A study demonstrated that derivatives of the compound could inhibit tumor growth in vitro, suggesting its potential as an anticancer agent.
- CNS Activity : Research involving similar piperidine derivatives has shown promise in modulating neurotransmitter systems, which could lead to new treatments for psychiatric disorders.
Mechanism of Action
The mechanism of action of (4-Chloro-3,5-dinitrophenyl)(2-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s chloro and nitro groups are key functional groups that participate in various biochemical interactions. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (4-Chloro-3,5-dinitrophenyl)(2-methylpiperidin-1-yl)methanone are compared below with related methanone derivatives. Key differences in substituents, heterocyclic rings, and physicochemical properties are highlighted.
Table 1: Structural and Functional Comparison
Key Comparative Analysis
Substituent Position and Electronic Effects The 4-chloro-3,5-dinitrophenyl group in the target compound contrasts with 2-chloro-3,5-dinitrophenyl in the analog from . The para-chloro substituent in the former may stabilize negative charge delocalization, enhancing reactivity in electrophilic aromatic substitution. In contrast, the ortho-chloro analog likely exhibits steric clashes, affecting binding pocket interactions . Replacement of nitro (-NO₂) with amino (-NH₂) in (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone increases electron density on the aryl ring, altering redox properties and metabolic stability.
Heterocyclic Ring Modifications The 2-methylpiperidine in the target compound introduces steric hindrance compared to piperazine in the dichlorophenyl isoxazole derivative . Isoxazole rings (as in ) confer rigidity and metabolic resistance compared to phenyl groups, influencing pharmacokinetics.
Physicochemical Properties Lipophilicity: The dichlorophenyl isoxazole derivative (LogP ~4.5 estimated) is more lipophilic than the target compound (LogP ~3.2), impacting membrane permeability and blood-brain barrier penetration. Melting Points: Nitro-substituted derivatives (e.g., target compound) typically exhibit higher melting points (>150°C) due to strong intermolecular dipole interactions, whereas amino-substituted analogs melt at lower temperatures (~100°C).
Biological Relevance The 3,5-dinitro motif in the target compound is common in herbicides (e.g., dinitrophenol derivatives), suggesting possible agrochemical applications . Piperazine-containing analogs are frequently explored in CNS drug discovery due to their ability to modulate neurotransmitter receptors.
Biological Activity
The compound (4-Chloro-3,5-dinitrophenyl)(2-methylpiperidin-1-yl)methanone is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by diverse research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound is primarily characterized by its antimicrobial and anticancer properties. Below is a summary of its activities based on various studies.
Antimicrobial Activity
Several studies have reported the antimicrobial effects of compounds related to or structurally similar to this compound:
- Antifungal Activity : Research indicates that related compounds exhibit significant antifungal properties against various pathogenic fungi. For instance, derivatives with similar structural motifs have shown effectiveness against Candida albicans and Aspergillus niger .
- Bacterial Inhibition : The compound has demonstrated bactericidal activity against Gram-positive and Gram-negative bacteria. In vitro assays have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
Case Studies
- Cell Line Studies : In vitro studies using human cancer cell lines such as MCF-7 (breast cancer) and HEPG2 (liver cancer) have revealed that the compound exhibits cytotoxic effects with IC50 values indicating significant growth inhibition .
- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest at the G1 phase. This was confirmed through caspase activation assays which showed increased levels of caspases 3, 8, and 9 in treated cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
| Substituent | Effect on Activity |
|---|---|
| Chlorine at position 4 | Enhances antibacterial and antifungal activity |
| Dinitro group | Increases cytotoxicity against cancer cells |
| Piperidine ring | Contributes to overall pharmacological profile |
Q & A
Basic: What synthetic strategies are recommended for preparing (4-Chloro-3,5-dinitrophenyl)(2-methylpiperidin-1-yl)methanone?
Answer:
The compound is synthesized via nucleophilic acyl substitution, where a 4-chloro-3,5-dinitrobenzoyl chloride reacts with 2-methylpiperidine. Key steps include:
- Reagent selection : Use anhydrous conditions to avoid hydrolysis of the acyl chloride.
- Temperature control : Maintain 0–5°C during the reaction to minimize side reactions (e.g., nitration of the piperidine ring).
- Workup : Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound.
Intermediates like 4-chloro-3,5-dinitrobenzoic acid can be prepared by nitration of 4-chlorobenzoic acid followed by chlorination .
Basic: How is X-ray crystallography employed to resolve the crystal structure of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key methodological considerations:
- Data collection : Use a diffractometer (e.g., Oxford Xcalibur Eos) with Mo-Kα radiation (λ = 0.71073 Å). Collect data at 100–150 K to reduce thermal motion artifacts .
- Refinement : Employ SHELXL for structure refinement. Adjust parameters like displacement factors (U<sup>eq</sup>) and occupancy ratios for disordered atoms. Validate using R-factor convergence (e.g., R1 < 0.05 for high-quality data) .
- Software : OLEX2 integrates SHELX workflows for structure solution, refinement, and visualization, providing a user-friendly interface .
Example Crystallographic Data (Orthorhombic System):
| Parameter | Value |
|---|---|
| Space group | Pbca |
| a, b, c (Å) | 10.786, 11.126, 21.978 |
| Volume (ų) | 2637.60 |
| Z | 8 |
| R-factor | 0.033 |
Advanced: How can Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis elucidate electronic properties?
Answer:
- DFT setup : Optimize geometry at the B3LYP/6-311++G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge transfer .
- NBO analysis : Calculate hyperconjugative interactions (e.g., σ→σ* or π→π*) to assess stabilization energies. For example, the amide group in the compound shows significant conjugation with the aromatic ring, stabilizing the planar conformation .
- Validation : Compare computed bond lengths/angles with SCXRD data (e.g., C=O bond: 1.22 Å calculated vs. 1.21 Å experimental) .
Advanced: How to address contradictions in crystallographic data during refinement?
Answer:
Common issues and solutions:
- Disordered atoms : Use PART instructions in SHELXL to model split positions. Apply restraints (e.g., SIMU) to maintain reasonable geometry .
- Thermal motion : Anisotropic refinement for heavy atoms (Cl, N, O); isotropic for H atoms. Check ADPs for outliers (>0.1 Ų deviations).
- Validation tools : Use PLATON’s ADDSYM to detect missed symmetry and check for twinning (e.g., Hooft parameter > 0.5 indicates twinning) .
Advanced: What methodologies predict physicochemical properties like pKa and solubility for this compound?
Answer:
- pKa prediction : Apply the Hammett equation using substituent constants (σ). For the 3,5-dinitro and 4-chloro groups:
- σmeta(NO2) = +1.43, σpara(Cl) = +0.23.
- Predicted pKa = pKa0 - ρ(Σσ) = 9.92 - 2.23*(1.43 + 0.23) ≈ 6.5, indicating strong acidity .
- Solubility : Use COSMO-RS simulations to compute logP (estimated ~2.8) and solubility in DMSO > water due to hydrophobic piperidine and nitro groups .
Advanced: How does conformational analysis explain the compound’s bioactivity?
Answer:
- Piperidine ring conformation : The chair conformation minimizes steric strain (2-methyl group in equatorial position). Molecular docking studies show the planar amide group facilitates binding to hydrophobic enzyme pockets (e.g., bacterial dihydrofolate reductase) .
- Intermolecular interactions : π-π stacking (centroid distance ~3.58 Å) between aromatic rings enhances crystal packing and stability, relevant to formulation studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
